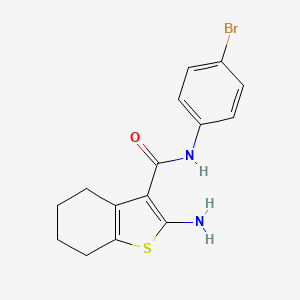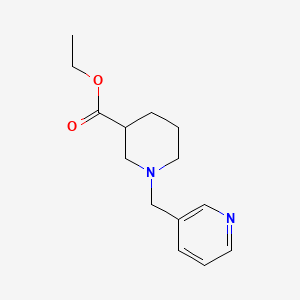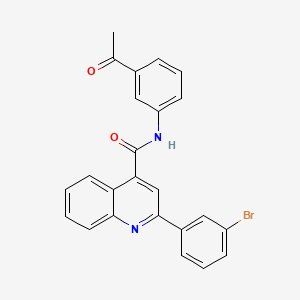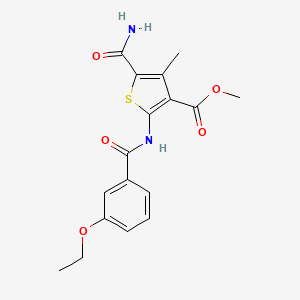![molecular formula C21H19NO5S B3554794 4-{[3-(METHOXYCARBONYL)-4-(NAPHTHALEN-2-YL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B3554794.png)
4-{[3-(METHOXYCARBONYL)-4-(NAPHTHALEN-2-YL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Overview
Description
4-{[3-(METHOXYCARBONYL)-4-(NAPHTHALEN-2-YL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound that features a thiophene ring substituted with a naphthalene moiety and a methoxycarbonyl group
Preparation Methods
The synthesis of 4-{[3-(METHOXYCARBONYL)-4-(NAPHTHALEN-2-YL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution with naphthalene: The thiophene ring is then substituted with a naphthalene moiety using a suitable coupling reaction, such as Suzuki–Miyaura coupling.
Introduction of the methoxycarbonyl group: This step involves the esterification of the thiophene ring with methoxycarbonyl chloride under basic conditions.
Formation of the final product: The final step involves the coupling of the substituted thiophene with butanoic acid through an amide bond formation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-{[3-(METHOXYCARBONYL)-4-(NAPHTHALEN-2-YL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxycarbonyl group, forming different ester derivatives.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or alcohols.
Scientific Research Applications
4-{[3-(METHOXYCARBONYL)-4-(NAPHTHALEN-2-YL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which 4-{[3-(METHOXYCARBONYL)-4-(NAPHTHALEN-2-YL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The specific pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 4-{[3-(METHOXYCARBONYL)-4-(NAPHTHALEN-2-YL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID include other thiophene derivatives and naphthalene-substituted compounds. These compounds share structural similarities but may differ in their functional groups or substitution patterns, leading to variations in their chemical reactivity and biological activity. Examples include:
- Thiophene-2-carboxylic acid
- Naphthalene-2-carboxylic acid
- Methoxycarbonyl-substituted thiophenes
The uniqueness of this compound lies in its specific combination of functional groups and substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(3-methoxycarbonyl-4-naphthalen-2-ylthiophen-2-yl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-27-21(26)19-16(15-10-9-13-5-2-3-6-14(13)11-15)12-28-20(19)22-17(23)7-4-8-18(24)25/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTLRIGWSHZMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC3=CC=CC=C3C=C2)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3554715.png)
![N-[2-(Methylsulfanyl)phenyl]-2-({1-[2-(methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B3554733.png)

![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2-CHLOROPHENYL)ACETAMIDE](/img/structure/B3554744.png)
![diethyl 2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3554746.png)
![2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-cyclohexylhydrazinecarboxamide](/img/structure/B3554777.png)
![Azepan-1-yl-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B3554780.png)
![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B3554786.png)
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-4-fluorobenzamide](/img/structure/B3554793.png)



![2-ethoxy-N-[6-[(2-ethoxybenzoyl)amino]pyridin-2-yl]benzamide](/img/structure/B3554835.png)

